molecular formula C7H8N2S B12961467 2-Isopropylthiazole-5-carbonitrile CAS No. 1086393-39-6

2-Isopropylthiazole-5-carbonitrile

Cat. No.: B12961467
CAS No.: 1086393-39-6
M. Wt: 152.22 g/mol
InChI Key: KGSWRJMIVDNBTI-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-5-carbonitrile is a heterocyclic organic compound that contains a thiazole ring substituted with an isopropyl group and a nitrile group Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropylamine with a suitable thioamide and a nitrile source under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylthiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-Isopropylthiazole-5-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biological pathways. The nitrile group can also participate in binding interactions, enhancing the compound’s activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with similar structural features.

    2-Methylthiazole: Similar to 2-Isopropylthiazole-5-carbonitrile but with a methyl group instead of an isopropyl group.

    Thiazole-4-carbonitrile: Another thiazole derivative with a nitrile group at a different position.

Uniqueness: this compound is unique due to the presence of both the isopropyl and nitrile groups, which confer distinct chemical and biological properties. Its specific substitution pattern can lead to different reactivity and interactions compared to other thiazole derivatives.

Properties

CAS No.

1086393-39-6

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C7H8N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,1-2H3

InChI Key

KGSWRJMIVDNBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)C#N

Origin of Product

United States

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